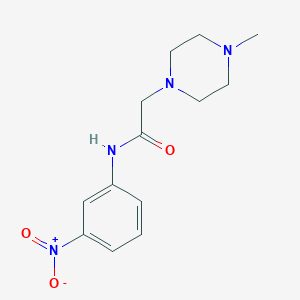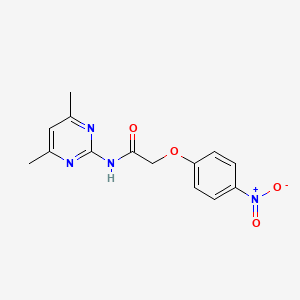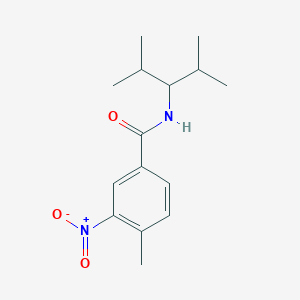
N,N-diisopropyl-N'-phenylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diisopropyl-N'-phenylterephthalamide, also known as DIPPT, is a compound that belongs to the family of tertiary amides. It is a white crystalline powder that is widely used in scientific research due to its unique properties. DIPPT is a chiral molecule, which means that it exists in two enantiomeric forms. It has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N,N-diisopropyl-N'-phenylterephthalamide is not fully understood. However, it is believed to act as a chiral template, which helps to control the stereochemistry of the reaction products. It is also believed to activate metal catalysts by forming complexes with them.
Biochemical and Physiological Effects:
N,N-diisopropyl-N'-phenylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not known to have any significant effects on the central nervous system or other physiological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diisopropyl-N'-phenylterephthalamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly soluble in many common solvents, which makes it easy to handle and use in reactions. However, N,N-diisopropyl-N'-phenylterephthalamide has some limitations as well. It is relatively expensive compared to other chiral auxiliaries, which can limit its use in large-scale reactions. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.
Zukünftige Richtungen
There are several future directions for research on N,N-diisopropyl-N'-phenylterephthalamide. One area of interest is in the development of new catalytic systems that use N,N-diisopropyl-N'-phenylterephthalamide as a ligand. Another area of interest is in the development of new synthetic methods that use N,N-diisopropyl-N'-phenylterephthalamide as a chiral auxiliary. N,N-diisopropyl-N'-phenylterephthalamide also has potential applications in the field of medicinal chemistry, where it could be used to develop new drugs with improved activity and selectivity. Overall, N,N-diisopropyl-N'-phenylterephthalamide is a promising compound with many potential applications in various fields of scientific research.
Synthesemethoden
N,N-diisopropyl-N'-phenylterephthalamide can be synthesized by the reaction of terephthalic acid with N,N-diisopropylamine and phenyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N,N-diisopropyl-N'-phenylterephthalamide has found numerous applications in scientific research. It is widely used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction products. It is also used as a ligand in organometallic catalysis, where it helps to activate metal catalysts and improve their efficiency. N,N-diisopropyl-N'-phenylterephthalamide has also been investigated for its potential use in medicinal chemistry, where it has shown promising activity against various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)22(15(3)4)20(24)17-12-10-16(11-13-17)19(23)21-18-8-6-5-7-9-18/h5-15H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMSWYYNVULNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5303089 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)

![2-chloro-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5753737.png)


![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)




![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)